N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the nitrosation of N-cyclohexylsulphamic acid, which is related to the chemical class of the compound . The study found that under strong nitrosating conditions, cyclohexyl nitrite is formed, along with cyclohexene, indicating the compound's potential for various synthetic applications (Shenton & Johnson, 1971).
A separate study focused on the synthesis of 2-(phenylsulfonyl)-1,3-cyclohexadiene, which shares a structural motif with the target compound, demonstrating the compound's role in intermediate formation and highlighting its utility in complex organic syntheses (Bäckvall, Juntunen, & Andell, 2003).
Catalytic Applications
- The use of Pd nanoparticles supported on a mesoporous graphitic carbon nitride demonstrated in the hydrogenation of phenol derivatives, highlights potential catalytic applications for related compounds. This approach promotes the selective formation of cyclohexanone, a valuable intermediate in chemical manufacturing (Wang et al., 2011).
Materials Science
- The development of clean technologies for the synthesis of adipic acid from cyclohexene, utilizing microemulsions, suggests the potential for related compounds to contribute to environmentally friendly chemical processes. This research aimed at reducing greenhouse gas emissions associated with traditional adipic acid production methods (Quesada Peñate et al., 2012).
Antitumor Activity
- Synthesis and evaluation of benzothiazole derivatives based on similar structural motifs have been investigated for their potent antitumor activities. Such studies underscore the potential pharmacological significance of compounds within this chemical class (Yoshida et al., 2005).
Properties
IUPAC Name |
N-cyclohexyl-3-nitro-4-phenylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(20-15-7-3-1-4-8-15)14-11-12-18(17(13-14)21(23)24)25-16-9-5-2-6-10-16/h2,5-6,9-13,15H,1,3-4,7-8H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVROWAXTLRSNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257693 | |
Record name | N-Cyclohexyl-3-nitro-4-(phenylthio)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303988-29-6 | |
Record name | N-Cyclohexyl-3-nitro-4-(phenylthio)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303988-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-3-nitro-4-(phenylthio)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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